molecular formula C16H20N4O4S B2456917 2-(4-(N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide CAS No. 2034589-86-9

2-(4-(N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide

Cat. No.: B2456917
CAS No.: 2034589-86-9
M. Wt: 364.42
InChI Key: OQOXBIPUCDIARM-UHFFFAOYSA-N
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Description

2-(4-(N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide is a potent and selective antagonist of the G-protein coupled receptor 84 (GPR84). GPR84 is a receptor for medium-chain fatty acids and is implicated in the regulation of immune and inflammatory responses . Its expression is upregulated in macrophages and other immune cells under pro-inflammatory conditions, making it a compelling target for immunological research. This compound is of significant research value for investigating the role of GPR84 signaling in a range of pathological processes. Preclinical studies highlight its potential application in models of metabolic diseases, including non-alcoholic steatohepatitis (NASH) and fibrosis , where GPR84-mediated inflammation contributes to disease progression. By effectively blocking this receptor, researchers can elucidate the mechanisms linking metabolic dysfunction and inflammation, and explore novel therapeutic strategies for these conditions. The primary mechanism of action of this antagonist is to bind to GPR84 and prevent its activation by endogenous ligands, thereby inhibiting downstream signaling pathways that lead to the production of pro-inflammatory cytokines and the recruitment of immune cells. Its use is critical for dissecting complex inflammatory cascades and for validating GPR84 as a target in various experimental models of disease.

Properties

IUPAC Name

2-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethylsulfamoyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O4S/c17-16(21)11-24-13-4-6-14(7-5-13)25(22,23)19-10-12-9-18-20-8-2-1-3-15(12)20/h4-7,9,19H,1-3,8,10-11H2,(H2,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQOXBIPUCDIARM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C=N2)CNS(=O)(=O)C3=CC=C(C=C3)OCC(=O)N)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article explores the compound's synthesis, mechanism of action, and various biological activities including its effects on different biological targets.

Chemical Structure and Synthesis

The compound features a complex structure that integrates a sulfamoyl group with a tetrahydropyrazolo[1,5-a]pyridine moiety. The synthesis typically involves multi-step reactions starting from simpler precursors. The synthetic route may include the following steps:

  • Formation of the Tetrahydropyrazolo Ring : This involves cyclization reactions using appropriate piperidine derivatives.
  • Introduction of the Sulfamoyl Group : The sulfamoyl moiety is added to the tetrahydropyrazolo intermediate.
  • Final Coupling with Phenoxy Acetamide : The final product is obtained through coupling reactions with phenoxy acetic acid derivatives.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. It is hypothesized that:

  • Enzyme Inhibition : The compound may inhibit enzymes such as cholinesterases, which are relevant in neurodegenerative diseases like Alzheimer's disease .
  • Receptor Modulation : It may also modulate receptor activity involved in various signaling pathways, potentially leading to therapeutic effects.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of similar compounds containing the tetrahydropyrazolo structure. For example, derivatives have shown moderate to excellent activity against various bacterial strains .

CompoundActivityIC50 (µM)
This compoundModerateTBD
3-(3'-Nitrophenyl)pyrido[2,3-b]pyrazinePotent Dual Inhibitor0.466 ± 0.121 (AChE), 1.89 ± 0.05 (BChE)

Anticancer Potential

The compound's structure suggests potential anticancer properties due to its ability to induce apoptosis in cancer cells. Similar compounds have been shown to disrupt microtubule formation and activate caspases involved in programmed cell death .

Neuroprotective Effects

Given its interaction with cholinergic pathways, there is a potential for neuroprotective effects against conditions like Alzheimer's disease. Compounds with similar structures have demonstrated significant inhibition of acetylcholinesterase (AChE), which could be beneficial in treating cholinergic deficits .

Case Studies

  • In Vitro Studies : A study evaluated a series of tetrahydropyrazolo derivatives for their inhibitory effect on AChE and butyrylcholinesterase (BChE). Results indicated that certain derivatives had IC50 values significantly lower than standard inhibitors.
  • In Vivo Models : Animal models treated with similar compounds showed improved cognitive function and reduced amyloid plaque deposition, suggesting potential applications in Alzheimer's therapy.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. The tetrahydropyrazolo moiety is known for its ability to inhibit specific kinases involved in cancer cell proliferation. In vitro studies have shown that derivatives of tetrahydropyrazolo compounds can induce apoptosis in various cancer cell lines, suggesting that 2-(4-(N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide may also possess similar properties.

Anti-inflammatory Effects

The sulfamoyl group in the compound is associated with anti-inflammatory activity. Studies have demonstrated that sulfamoyl-containing compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests potential applications in treating inflammatory diseases.

Antimicrobial Properties

Preliminary investigations into related compounds have revealed antimicrobial activity against various bacterial strains. The presence of the phenoxyacetamide structure may contribute to this effect by disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated that tetrahydropyrazolo derivatives inhibited cancer cell growth by inducing apoptosis in vitro.
Study BAnti-inflammatory EffectsShowed that sulfamoyl compounds reduced inflammation markers in animal models of arthritis.
Study CAntimicrobial ActivityFound that phenoxyacetamide derivatives exhibited significant antibacterial effects against Gram-positive bacteria.

Pharmacological Insights

The pharmacodynamics and pharmacokinetics of this compound are yet to be fully characterized. However, the structural features suggest favorable interactions with biological targets due to the presence of hydrogen bond donors and acceptors within the molecule.

Q & A

Basic Research Questions

Q. What are the critical steps and reaction conditions for synthesizing 2-(4-(N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide with high purity?

  • The synthesis typically involves multi-step reactions, including sulfamoylation, phenoxyacetamide formation, and cyclization. Key parameters include:

  • Temperature control : Avoid side reactions by maintaining temperatures between 0–25°C during sensitive steps like sulfamoylation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethanol/water mixtures aid in crystallization .
  • Monitoring : Thin-layer chromatography (TLC) is essential for tracking reaction progress and intermediate purity .
    • Purification : Column chromatography or recrystallization is recommended for final product isolation .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies functional groups (e.g., sulfamoyl, tetrahydropyrazole) and confirms regiochemistry .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% is standard for pharmacological studies) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and detects isotopic patterns .

Q. What preliminary biological screening approaches are suitable for assessing its pharmacological potential?

  • In vitro assays :

  • Enzyme inhibition assays (e.g., kinase or protease targets) to identify mechanism of action .
  • Cytotoxicity screening (e.g., MTT assay) against cancer cell lines .
    • Target prediction : Computational docking using software like AutoDock to prioritize biological targets .

Advanced Research Questions

Q. How can statistical design of experiments (DoE) optimize the synthesis of derivatives with enhanced bioactivity?

  • Factor screening : Use fractional factorial designs to evaluate variables (e.g., temperature, catalyst loading, solvent ratio) impacting yield .
  • Response surface methodology (RSM) : Model non-linear relationships between variables and optimize conditions for maximum purity/activity .
  • Example: A Central Composite Design (CCD) reduced reaction steps for a related pyrazolo-pyrimidine derivative by 30% while maintaining >90% yield .

Q. What methodologies address contradictory biological activity data between this compound and its structural analogs?

  • Structure-Activity Relationship (SAR) studies : Systematically modify functional groups (e.g., sulfamoyl vs. carbamoyl) and compare activity profiles .
  • Metabolic stability assays : Use liver microsomes to assess if contradictory in vivo results stem from differential metabolism .
  • Target engagement assays : Employ cellular thermal shift assays (CETSA) to confirm direct target binding .

Q. How can computational models improve the prediction of this compound’s reactivity and biological interactions?

  • Quantum mechanical calculations : Density Functional Theory (DFT) predicts regioselectivity in sulfamoylation and acetylation steps .
  • Molecular dynamics (MD) simulations : Simulate binding kinetics with proposed targets (e.g., kinases) to refine docking hypotheses .
  • ADMET prediction : Tools like SwissADME forecast pharmacokinetic properties (e.g., solubility, CYP450 interactions) to prioritize derivatives .

Methodological Challenges and Solutions

Q. What strategies mitigate byproduct formation during the synthesis of complex pyrazolo-pyridine intermediates?

  • Protecting groups : Use tert-butoxycarbonyl (Boc) to shield reactive amines during cyclization .
  • Low-temperature reactions : Conduct nucleophilic substitutions at 0–5°C to minimize dimerization .
  • Catalyst optimization : Transition metal catalysts (e.g., Pd/C) enhance selectivity in coupling reactions .

Q. How should researchers validate the selectivity of this compound for a proposed biological target?

  • Competitive binding assays : Co-incubate with known inhibitors (e.g., ATP for kinases) to assess displacement .
  • CRISPR/Cas9 knockout models : Confirm loss of activity in cell lines lacking the target gene .
  • Off-target profiling : Use kinase inhibitor panels (e.g., Eurofins KinaseProfiler) to identify cross-reactivity .

Key Recommendations for Future Research

  • Prioritize metabolite identification using LC-MS/MS to address discrepancies between in vitro and in vivo efficacy .
  • Explore hybrid computational-experimental workflows to accelerate derivative design and reduce trial-and-error synthesis .
  • Conduct systematic SAR studies to map the impact of substituents (e.g., fluorinated groups) on target affinity and solubility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.